molecular formula C27H21N5O2 B11594226 12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

Cat. No.: B11594226
M. Wt: 447.5 g/mol
InChI Key: ANDOIDOKHFLUHL-UHFFFAOYSA-N
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Description

12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione involves multiple steps and specific reaction conditionsCommon reagents used in the synthesis include o-phenylene diamines, o-cyanobenzaldehydes, and various alkynes . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave irradiation or catalytic systems .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione involves its interaction with specific molecular targets. For instance, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways, leading to its death .

Properties

Molecular Formula

C27H21N5O2

Molecular Weight

447.5 g/mol

IUPAC Name

12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

InChI

InChI=1S/C27H21N5O2/c1-16-10-12-17(13-11-16)23-21-24(30(2)27(34)31(3)26(21)33)25-22(18-7-6-14-28-15-18)29-19-8-4-5-9-20(19)32(23)25/h4-15H,1-3H3

InChI Key

ANDOIDOKHFLUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C4N2C5=CC=CC=C5N=C4C6=CN=CC=C6)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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